molecular formula C9H12O2 B2627201 2-Methyl-6-propan-2-ylpyran-4-one CAS No. 263902-74-5

2-Methyl-6-propan-2-ylpyran-4-one

Cat. No. B2627201
CAS RN: 263902-74-5
M. Wt: 152.193
InChI Key: ZWCPUSUFIVFIAM-UHFFFAOYSA-N
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Description

2-Methyl-6-propan-2-ylpyran-4-one , also known by its IUPAC name 4-Methoxy-6-methyl-2H-pyran-2-one , is a chemical compound with the molecular formula C9H12O2 . It falls within the class of pyranones and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of 2-Methyl-6-propan-2-ylpyran-4-one involves specific chemical reactions. While I don’t have access to specific papers, literature suggests that it can be prepared through various methods, including cyclization reactions of suitable precursors. Researchers have explored both traditional organic synthesis routes and more modern approaches. Further investigation into the synthetic pathways would provide valuable insights .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyranone ring (a six-membered oxygen-containing heterocycle) with a methyl group at position 6 and a methoxy group at position 4. The propan-2-yl (isopropyl) group is attached to the pyranone ring. The arrangement of atoms and functional groups significantly influences its chemical behavior and reactivity .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

properties

IUPAC Name

2-methyl-6-propan-2-ylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)9-5-8(10)4-7(3)11-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCPUSUFIVFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45095857

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